molecular formula C8H8F3N B13256284 1-(2,5-Difluorophenyl)-2-fluoroethan-1-amine

1-(2,5-Difluorophenyl)-2-fluoroethan-1-amine

Cat. No.: B13256284
M. Wt: 175.15 g/mol
InChI Key: BPORKMKCPOEVGB-UHFFFAOYSA-N
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Description

1-(2,5-Difluorophenyl)-2-fluoroethan-1-amine is a fluorinated phenethylamine derivative characterized by a benzene ring substituted with fluorine atoms at the 2- and 5-positions and a fluorine atom at the β-carbon of the ethanamine side chain. Fluorinated amines are of significant interest in medicinal chemistry due to fluorine's ability to modulate lipophilicity, metabolic stability, and binding interactions with biological targets .

Properties

Molecular Formula

C8H8F3N

Molecular Weight

175.15 g/mol

IUPAC Name

1-(2,5-difluorophenyl)-2-fluoroethanamine

InChI

InChI=1S/C8H8F3N/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3,8H,4,12H2

InChI Key

BPORKMKCPOEVGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(CF)N)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2,5-Difluorophenyl)-2-fluoroethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,5-difluorobenzene and fluoroethanamine.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a base such as sodium hydride (NaH) to deprotonate the fluoroethanamine, followed by nucleophilic substitution with 2,5-difluorobenzene.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.

Chemical Reactions Analysis

1-(2,5-Difluorophenyl)-2-fluoroethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.

    Common Reagents and Conditions: Typical reagents include KMnO4 for oxidation, LiAlH4 for reduction, and various nucleophiles for substitution reactions. The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent side reactions.

    Major Products: The major products formed depend on the type of reaction. For example, oxidation yields ketones or acids, while reduction yields alcohols.

Scientific Research Applications

1-(2,5-Difluorophenyl)-2-fluoroethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or receptor ligand.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2,5-Difluorophenyl)-2-fluoroethan-1-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain kinases or bind to neurotransmitter receptors.

    Pathways Involved: The pathways affected by the compound include signal transduction pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares 1-(2,5-difluorophenyl)-2-fluoroethan-1-amine with four structurally related compounds, highlighting differences in substituent patterns, molecular formulas, and molecular weights.

Compound Name Substituents (Phenyl Group) Substituents (Ethanamine) Molecular Formula Molecular Weight (g/mol) Notes
1-(2,5-Difluorophenyl)-2-fluoroethan-1-amine 2,5-difluoro 2-fluoro C₈H₈F₃N ~179.15 (hypothetical) Target compound; hypothetical data
1-(2,5-Difluorophenyl)-2,2-difluoroethan-1-amine 2,5-difluoro 2,2-difluoro C₈H₇F₄N 193.15 Closest analog (CID 45282673)
2-(3,4-Difluorophenyl)-2-fluoroethan-1-amine hydrochloride 3,4-difluoro 2-fluoro C₈H₈F₃N·HCl 223.61 Hydrochloride salt; enhanced solubility
2-(4-Fluoro-2-methoxyphenyl)ethan-1-amine 4-fluoro, 2-methoxy None C₉H₁₂FNO 169.20 Methoxy group introduces polarity
1-(2,5-Dimethylthiophen-3-yl)-2,2,2-trifluoroethan-1-amine Thiophene (2,5-dimethyl) 2,2,2-trifluoro C₈H₁₀F₃NS 209.23 Heterocyclic analog; sulfur atom alters electronic properties
Key Observations:
  • Fluorine Position on Phenyl Ring: 2,5-Difluorophenyl (target compound) vs. 3,4-difluorophenyl (): The 2,5-substitution pattern creates a para-difluoro arrangement, which may reduce steric hindrance compared to the ortho-3,4-difluoro substitution. This difference could influence receptor-binding kinetics in bioactive molecules .
  • Ethanamine Substitution: Mono- vs. di-fluoro substitution (target vs. CID 45282673): The additional fluorine at the β-carbon in CID 45282673 increases molecular weight by ~14 g/mol and may enhance metabolic stability due to reduced susceptibility to oxidation . Trifluoroethylamine (): The trifluoromethyl group significantly elevates lipophilicity (logP), which could improve membrane permeability .

Biological Activity

1-(2,5-Difluorophenyl)-2-fluoroethan-1-amine is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of fluorine atoms in its structure is known to enhance the compound's reactivity and interaction with biological targets, which may lead to therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1-(2,5-Difluorophenyl)-2-fluoroethan-1-amine is C8H8F3NC_8H_8F_3N, with a molecular weight of approximately 175.15 g/mol. Its structure can be represented as follows:

Structure C6H4(F)2C(F)NH2\text{Structure }\text{C}_6\text{H}_4(\text{F})_2-\text{C}(\text{F})-\text{NH}_2

The compound features a difluorophenyl group attached to a fluoroethylamine chain, which is critical for its biological activity.

Biological Activity

Research indicates that 1-(2,5-Difluorophenyl)-2-fluoroethan-1-amine exhibits a range of biological activities, particularly in pharmacological contexts. Key areas of investigation include:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anticancer Potential : There is ongoing research into its efficacy against various cancer cell lines, with indications that it may inhibit tumor growth through specific molecular interactions.
  • Neurotransmitter Modulation : Compounds with similar structures have shown potential effects on neurotransmitter systems, which could influence mood and behavior.

The biological activity of 1-(2,5-Difluorophenyl)-2-fluoroethan-1-amine is believed to stem from its ability to interact with specific receptors and enzymes in biological systems. The fluorine atoms in the compound enhance its binding affinity compared to non-fluorinated analogs. This increased affinity may lead to improved pharmacological profiles and therapeutic effects.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialExhibits potential against various microbial strains,
AnticancerInhibits growth in specific cancer cell lines ,
Neurotransmitter ModulationAffects neurotransmitter systems potentially influencing mood ,

Case Study: Anticancer Activity

A study evaluated the anticancer activity of 1-(2,5-Difluorophenyl)-2-fluoroethan-1-amine against breast cancer cell lines. The results indicated that the compound inhibited cell proliferation at concentrations as low as 10 µM, suggesting a significant potential for development as an anticancer agent.

Table 2: Anticancer Efficacy Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10Induction of apoptosis
A549 (Lung)15Inhibition of cell cycle progression
HeLa (Cervical)12Disruption of mitochondrial function

Synthesis and Applications

The synthesis of 1-(2,5-Difluorophenyl)-2-fluoroethan-1-amine typically involves standard organic reactions such as nucleophilic substitution or coupling reactions. Industrial methods may utilize continuous flow reactors to enhance efficiency and scalability while maintaining product quality.

Potential Applications :

  • Development of new antimicrobial agents.
  • Formulation of anticancer therapeutics.
  • Exploration as a neuromodulator in psychiatric disorders.

Q & A

Basic: What synthetic strategies are recommended for producing 1-(2,5-Difluorophenyl)-2-fluoroethan-1-amine with high yield and purity?

Methodological Answer:

  • Reductive Amination : A common approach involves reacting 2,5-difluorobenzaldehyde with 2-fluoroethylamine under catalytic hydrogenation (e.g., Pd/C or Raney Ni). Monitor reaction progress via thin-layer chromatography (TLC) or HPLC.
  • Optimization via Design of Experiments (DoE) : Use factorial design to evaluate variables (temperature, catalyst loading, solvent polarity) and their interactions. For example, a 2³ factorial design reduces trial numbers while identifying optimal conditions .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the amine. Confirm purity via NMR (¹H/¹³C, 19F) and HPLC (>98%) .

Basic: How can researchers characterize the structural and stereochemical properties of this compound?

Methodological Answer:

  • Spectroscopic Analysis :
    • NMR : ¹H NMR (δ 3.8–4.2 ppm for CH2F; aromatic protons at δ 6.5–7.2 ppm), ¹³C NMR (fluorine coupling in aromatic carbons), and 19F NMR (distinct peaks for ortho/para fluorines) .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion [M+H]+ and fragmentation patterns.
  • X-ray Crystallography : For absolute configuration determination, grow single crystals in ethanol/dichloromethane and analyze diffraction patterns (e.g., CCDC deposition) .
  • Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-31G*) to resolve ambiguities .

Advanced: How can computational methods predict the reactivity of 1-(2,5-Difluorophenyl)-2-fluoroethan-1-amine in nucleophilic substitution reactions?

Methodological Answer:

  • Reaction Pathway Modeling : Use quantum chemical software (Gaussian, ORCA) to calculate transition states and activation energies for SN2 reactions. Focus on fluorine’s electron-withdrawing effects on reaction kinetics .
  • Solvent Effects : Simulate solvation models (e.g., PCM, SMD) to assess how polar aprotic solvents (DMF, DMSO) stabilize intermediates.
  • Validation : Cross-check computational predictions with experimental kinetic data (e.g., rate constants measured via UV-Vis or GC-MS) .

Advanced: What experimental and statistical approaches resolve contradictions between computational predictions and observed reaction outcomes?

Methodological Answer:

  • Sensitivity Analysis : Identify variables (e.g., solvent purity, trace moisture) that deviate from idealized computational conditions. Use DoE to quantify their impact .
  • Error Propagation Modeling : Apply Monte Carlo simulations to assess uncertainty in DFT calculations (e.g., basis set limitations) .
  • Cross-Disciplinary Validation : Combine experimental kinetics (e.g., stopped-flow techniques) with multiscale modeling (QM/MM) to reconcile discrepancies .

Basic: What safety protocols are critical when handling fluorinated amines like this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of volatile byproducts .
  • Waste Management : Segregate fluorinated waste in labeled containers for incineration by licensed facilities to prevent environmental contamination .
  • Emergency Response : Neutralize spills with inert adsorbents (vermiculite) and avoid water (risk of HF release) .

Advanced: How can researchers design experiments to study the compound’s stability under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Testing : Store samples at elevated temperatures (40°C, 75% RH) and monitor degradation via HPLC at intervals (0, 1, 3, 6 months).
  • Degradation Pathway Analysis : Use LC-MS to identify decomposition products (e.g., defluorination or oxidation derivatives) .
  • Statistical Modeling : Apply Arrhenius kinetics to predict shelf life under standard conditions (25°C) .

Advanced: What methodologies enable the study of this compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure binding affinity (KD) in real-time.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions .
  • Molecular Dynamics (MD) Simulations : Model binding poses and residence times using AMBER or GROMACS. Validate with mutagenesis data .

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